molecular formula C21H20N4O2S2 B2680292 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 392300-90-2

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No.: B2680292
CAS No.: 392300-90-2
M. Wt: 424.54
InChI Key: DWDHRXHJORWYGX-UHFFFAOYSA-N
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Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a complex organic compound that integrates multiple functional groups, including indoline, thiadiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.

    Thiadiazole Ring Formation: The 1,3,4-thiadiazole ring is often synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reactions: The indoline derivative is then coupled with the thiadiazole ring through a nucleophilic substitution reaction, often facilitated by a base such as triethylamine.

    Final Coupling with Benzamide: The final step involves coupling the intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Indole derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential neuroprotective and anti-inflammatory properties. It has been studied for its ability to modulate oxidative stress and inflammatory pathways, making it a candidate for further research in neurodegenerative diseases and inflammatory conditions .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a promising candidate for drug development, particularly in the treatment of conditions like ischemic stroke .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities for use in various applications, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Indoline Derivatives: Compounds like indoline-2,3-dione and indoline-2-carboxylic acid share structural similarities and are known for their biological activities.

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are similar in structure and have been studied for their medicinal properties.

Uniqueness

What sets N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethylbenzamide apart is its combination of these two moieties, which allows for a broader range of biological activities and potential therapeutic applications. This unique structure provides a versatile platform for the development of new compounds with enhanced properties and functionalities.

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-13-7-8-16(11-14(13)2)19(27)22-20-23-24-21(29-20)28-12-18(26)25-10-9-15-5-3-4-6-17(15)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDHRXHJORWYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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